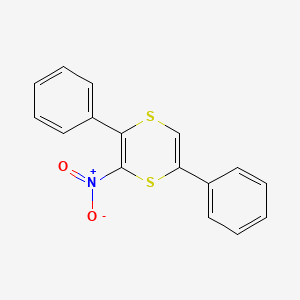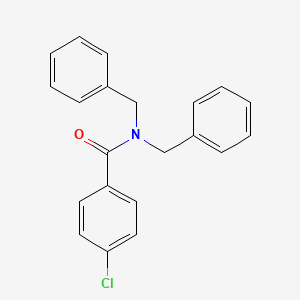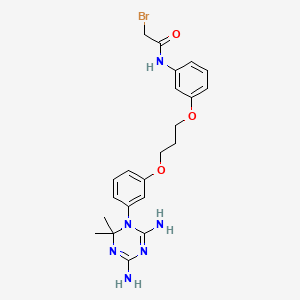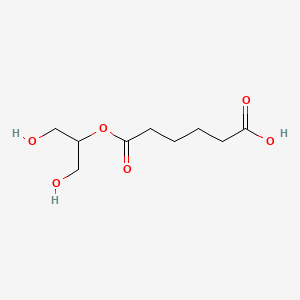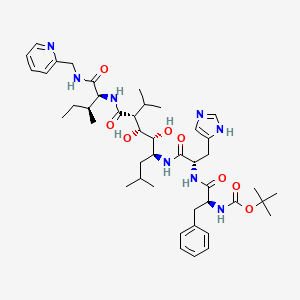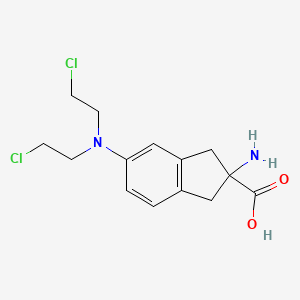
2-Amino-6-(bis(2-chloroethyl)amino)-2-indancarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(bis(2-chloroethyl)amino)-2-indancarboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an indane ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of amino and bis(2-chloroethyl)amino groups further adds to its chemical reactivity and potential utility in different domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(bis(2-chloroethyl)amino)-2-indancarboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the indane ring system and introduce the amino and bis(2-chloroethyl)amino groups through a series of substitution and addition reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-(bis(2-chloroethyl)amino)-2-indancarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The amino and bis(2-chloroethyl)amino groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Amino-6-(bis(2-chloroethyl)amino)-2-indancarboxylic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful for probing biological systems and understanding biochemical pathways.
Industry: It can be employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(bis(2-chloroethyl)amino)-2-indancarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups enable it to form covalent bonds with biomolecules, potentially altering their structure and function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-methoxybenzothiazole: Another compound with an amino group and a heterocyclic ring system.
Indole derivatives: Compounds with an indole ring structure, which is similar to the indane ring system in 2-Amino-6-(bis(2-chloroethyl)amino)-2-indancarboxylic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring system
Propiedades
Número CAS |
92302-29-9 |
|---|---|
Fórmula molecular |
C14H18Cl2N2O2 |
Peso molecular |
317.2 g/mol |
Nombre IUPAC |
2-amino-5-[bis(2-chloroethyl)amino]-1,3-dihydroindene-2-carboxylic acid |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-3-5-18(6-4-16)12-2-1-10-8-14(17,13(19)20)9-11(10)7-12/h1-2,7H,3-6,8-9,17H2,(H,19,20) |
Clave InChI |
YOYUWLUUYLEOJW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CC1(C(=O)O)N)C=C(C=C2)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


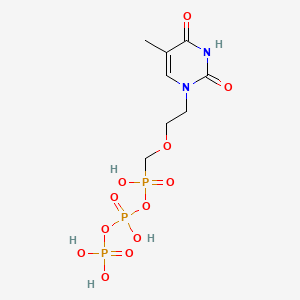
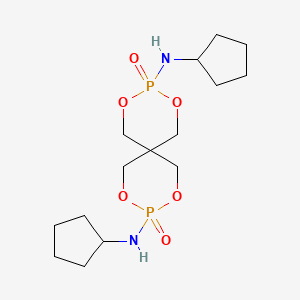
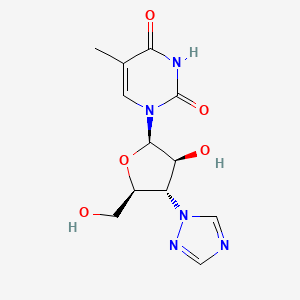
![2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B12787938.png)
![3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol](/img/structure/B12787957.png)
